molecular formula C15H16BrN3O4 B10980609 N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B10980609
M. Wt: 382.21 g/mol
InChI Key: WGWIAPGWRJOAFT-UHFFFAOYSA-N
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Description

N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic peptide derivative featuring a brominated indole core conjugated to a glycylglycine dipeptide via a propanoyl linker. The glycylglycine moiety improves aqueous solubility compared to non-peptidic analogs, making it suitable for pharmacological studies.

Properties

Molecular Formula

C15H16BrN3O4

Molecular Weight

382.21 g/mol

IUPAC Name

2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H16BrN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23)

InChI Key

WGWIAPGWRJOAFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-1H-indole

The brominated indole precursor is synthesized via electrophilic substitution or transition-metal-catalyzed reactions. Key methods include:

  • Direct bromination of indole : Treatment of indole with molecular bromine (Br₂) in dichloromethane at 0°C yields 6-bromoindole with regioselectivity controlled by solvent polarity.

  • Cross-coupling reactions : Palladium-catalyzed coupling of 6-bromoindole precursors (e.g., 6-bromo-3-acetylindole) with propargyl bromide under Suzuki-Miyaura conditions.

Table 1: Bromination Methods for Indole Derivatives

MethodReagents/ConditionsYieldPurity (HPLC)Source
Electrophilic brominationBr₂, CH₂Cl₂, 0°C, 2h78%95%
Pd-catalyzed couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h85%98%

Stepwise Synthesis of N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycylglycine

Alkylation of 6-Bromoindole

The indole nitrogen is alkylated with 3-bromopropionic acid derivatives:

  • Propanoyl chloride coupling : 6-Bromoindole reacts with 3-bromopropionyl chloride in toluene at 0°C using tin(IV) chloride (SnCl₄) as a Lewis acid, yielding 3-(6-bromo-1H-indol-1-yl)propanoic acid.

Peptide Bond Formation with Glycylglycine

The carboxyl group of 3-(6-bromo-1H-indol-1-yl)propanoic acid is coupled to glycylglycine via:

  • Carbodiimide-mediated coupling : Using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF, achieving 68–85% yields.

  • EDC/HOBt alternative : Ethylcarbodiimide (EDC) with HOBt in THF improves solubility, reducing side-product formation.

Table 2: Coupling Reagent Comparison

Reagent SystemSolventTemperatureYieldPurity (NMR)Source
DCC/HOBtDMF0–25°C82%97%
EDC/HOBtTHF25°C78%96%

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Immobilized glycylglycine on Wang resin is acylated with 3-(6-bromoindol-1-yl)propanoic acid using HATU/DIEA activation, followed by cleavage with TFA. This method achieves 70% yield but requires specialized equipment.

Enzymatic Coupling

Lipase-catalyzed aminolysis in non-aqueous media (e.g., tert-butanol) avoids racemization, though yields are lower (55–60%).

Purification and Analytical Validation

Chromatographic Techniques

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients remove unreacted glycylglycine and indole byproducts.

  • Flash chromatography : Silica gel elution with ethyl acetate/methanol (9:1) improves recovery rates.

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms substitution at N1 of indole and amide bond formation (δ 7.8–8.1 ppm for indole protons; δ 170–175 ppm for carbonyl carbons).

  • HRMS : Validates molecular weight (C₁₅H₁₆BrN₃O₄, [M+H]⁺ = 382.21 g/mol).

Table 3: Key Spectral Data

TechniqueDiagnostic SignalSource
¹H NMR (DMSO-d₆)δ 8.34 (s, 1H, indole-H), δ 3.85 (t, 2H, CH₂)
¹³C NMRδ 170.2 (C=O), δ 121.5 (C-Br)

Challenges and Optimization

Side Reactions

  • Indole ring bromination : Excess Br₂ leads to di-brominated byproducts; stoichiometric control is critical.

  • Epimerization : Minimized by low-temperature coupling and HOBt additives.

Scalability

Industrial-scale synthesis uses continuous flow reactors for alkylation steps, enhancing reproducibility (batch size: 1–5 kg) .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

Scientific Research Applications

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to the biological activity of indole derivatives.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of indole-propanoyl-glycine derivatives with variations in substituents and peptide linkages. Key structural analogs include:

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight Key Features
N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycylglycine Not listed Br (6) C₁₆H₁₇BrN₄O₄ ~425.24 Enhanced lipophilicity; potential kinase inhibition
N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]glycylglycine 1219556-53-2 Cl (6) C₁₆H₁₇ClN₄O₄ ~380.79 Reduced steric hindrance; moderate bioactivity
N-[3-(4-Chloro-1H-indol-1-yl)propanoyl]glycylglycine 1219563-48-0 Cl (4) C₁₆H₁₇ClN₄O₄ ~380.79 Altered receptor binding due to substitution position
N-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine 1219565-35-1 Benzyloxy (6) C₂₃H₂₃N₃O₄ ~405.45 Increased bulk; potential solubility challenges

Physicochemical Properties

  • Stability : Glycylglycine linkages (as in the target compound) are more resistant to proteolytic cleavage than single glycine or beta-alanine variants .
  • Thermal Properties : Analogous compounds (e.g., N-BOC derivatives) exhibit melting points >200°C, suggesting thermal stability .

Biological Activity

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound notable for its unique structural characteristics, which include a brominated indole moiety linked to a glycine unit via a propanoyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and interactions with various biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Indole Moiety : The presence of the bromine atom at the 6-position of the indole ring significantly influences its chemical properties and biological activities.
  • Glycylglycine Backbone : This peptide-like structure may enhance the bioactivity of the compound compared to simpler indole derivatives.
Property Description
Molecular Formula C₁₄H₁₈BrN₂O₃
Molecular Weight 328.21 g/mol
Key Functional Groups Bromine, amide linkages

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Indole derivatives are known for their interactions with bacterial enzymes, particularly cystathionine γ-synthase (bCSE), which is crucial for bacterial survival. Inhibitors derived from 6-bromoindole have shown promise in enhancing the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

Research indicates that compounds with indole structures can exhibit anticancer properties. For instance, derivatives like this compound may act on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanisms of action are still under investigation, but initial findings show that these compounds can disrupt critical signaling pathways involved in tumor growth .

The exact biological mechanisms through which this compound exerts its effects are yet to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.
  • Receptor Interaction : Potential interactions with various receptors could lead to downstream effects that promote therapeutic outcomes.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives based on 6-bromoindole significantly enhanced the sensitivity of bacteria to antibiotics, suggesting a potential role as antibiotic potentiators .
  • Anticancer Activity Assessment : Research involving various human leukemia cell lines showed that indole-based compounds exhibited cytotoxic effects, with some derivatives demonstrating lower IC₅₀ values than their parent compounds .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with its biological targets.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to assess its potential for clinical application.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the structure influence biological activity could lead to more potent derivatives.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish synthetic protocols with detailed characterization data (NMR spectra, HPLC traces). Use open-source platforms for sharing raw data (e.g., Zenodo) and pre-register experimental designs .

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